molecular formula C22H29NO2S B4921696 [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol

[1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol

Cat. No. B4921696
M. Wt: 371.5 g/mol
InChI Key: YQPVPIKWPWYLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol, also known as MTMP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol involves its binding to dopamine receptors, specifically the D2 receptor subtype. This binding leads to the modulation of intracellular signaling pathways, resulting in the regulation of dopamine neurotransmission. [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been shown to act as a partial agonist at the D2 receptor, meaning that it can activate the receptor to a certain extent, but not fully. This partial agonism is thought to contribute to the unique pharmacological profile of [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol.
Biochemical and Physiological Effects:
[1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine neurotransmission, the regulation of gene expression, and the inhibition of cell proliferation. In animal studies, [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been found to have antipsychotic-like effects, as well as anxiolytic and antidepressant-like effects. Additionally, [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been shown to improve cognitive function in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol in lab experiments is its selective binding to dopamine receptors, which allows for the specific modulation of dopamine neurotransmission. Additionally, the partial agonist activity of [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol may provide a more nuanced pharmacological profile compared to full agonists or antagonists. However, one limitation of using [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol in lab experiments is its relatively low potency compared to other dopamine receptor ligands. This may require the use of higher concentrations of [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol in experiments, which could lead to off-target effects or toxicity.

Future Directions

For research on [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol could include further investigation of its pharmacological profile and potential therapeutic applications, as well as the development of more potent analogs. Additionally, studies could focus on the effects of [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol on other neurotransmitter systems and its potential as a tool for elucidating the mechanisms of neuropsychiatric disorders. Finally, research could explore the potential of [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol as a lead compound for the development of new drugs targeting dopamine receptors.

Synthesis Methods

[1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol can be synthesized through a multi-step process involving the reaction of 4-(methylthio)benzyl chloride with 2-phenoxyethanol, followed by the reaction of the resulting intermediate with piperidine and formaldehyde. The final product is obtained through purification and crystallization steps.

Scientific Research Applications

[1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been found to have potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been shown to modulate the activity of dopamine receptors, which play a crucial role in the regulation of mood, motivation, and reward. In pharmacology, [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been studied for its potential as a novel antipsychotic drug, as well as for its ability to enhance the efficacy of existing antipsychotic medications. In medicinal chemistry, [1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been investigated for its potential as a lead compound for the development of new drugs targeting dopamine receptors.

properties

IUPAC Name

[1-[(4-methylsulfanylphenyl)methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2S/c1-26-21-9-7-19(8-10-21)17-23-14-11-22(18-24,12-15-23)13-16-25-20-5-3-2-4-6-20/h2-10,24H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPVPIKWPWYLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCC(CC2)(CCOC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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